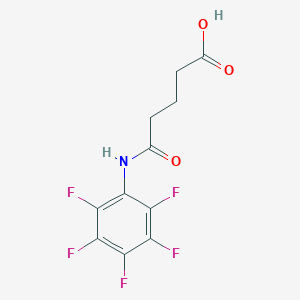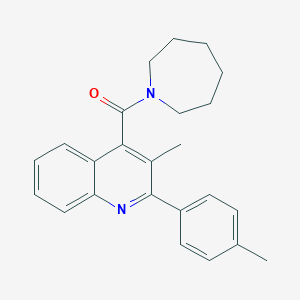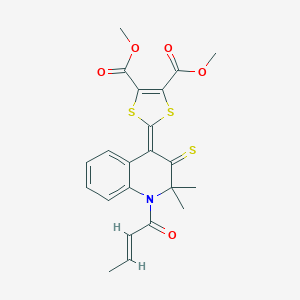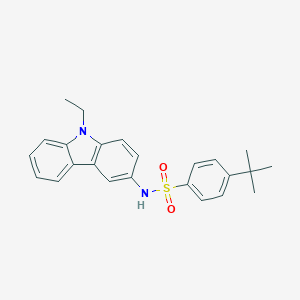
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid is a synthetic organic compound characterized by the presence of a pentanoic acid backbone with a 2,3,4,5,6-pentafluoroanilino group attached. This compound is notable for its unique chemical structure, which includes multiple fluorine atoms, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with a suitable pentanoic acid derivative. One common method involves the use of oxoacetic acid derivatives under controlled conditions to achieve the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid
- 2,6-Difluoroanilino(oxo)acetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
Uniqueness
5-Oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid stands out due to its specific combination of a pentanoic acid backbone with a highly fluorinated anilino group. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not observed in similar compounds.
Propriétés
Formule moléculaire |
C11H8F5NO3 |
|---|---|
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
5-oxo-5-(2,3,4,5,6-pentafluoroanilino)pentanoic acid |
InChI |
InChI=1S/C11H8F5NO3/c12-6-7(13)9(15)11(10(16)8(6)14)17-4(18)2-1-3-5(19)20/h1-3H2,(H,17,18)(H,19,20) |
Clé InChI |
YFKCOLOFUKECEO-UHFFFAOYSA-N |
SMILES |
C(CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
SMILES canonique |
C(CC(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-chloro-3-(phenylcarbamoyl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B329989.png)
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B329990.png)
![2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B329991.png)
![4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B329993.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B330002.png)
![N-(6-bromo-4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl)-3,4,5-trimethoxybenzamide](/img/structure/B330005.png)
![(2-methoxy-4-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B330006.png)
![Ethyl 2-[(3-cyclopentylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330008.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B330010.png)
![Ethyl 4-(4-bromophenyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-thiophenecarboxylate](/img/structure/B330011.png)
